molecular formula C20H20N2O B12522812 Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- CAS No. 676168-43-7

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)-

Cat. No.: B12522812
CAS No.: 676168-43-7
M. Wt: 304.4 g/mol
InChI Key: IXRGDCYJQRBAIS-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 2-cyclohexyl-4-phenyl-5-oxazolyl group. It has a molecular formula of C20H20N2O and a molecular weight of 304.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine and an oxazole derivative can be catalyzed by a base or an acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-(2-cyclohexyl-4-phenyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and oxazole groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

676168-43-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-cyclohexyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C20H20N2O/c1-3-7-15(8-4-1)18-19(16-11-13-21-14-12-16)23-20(22-18)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2

InChI Key

IXRGDCYJQRBAIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(O2)C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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